molecular formula C12H14BrNO2 B1468744 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1343401-06-8

1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468744
CAS No.: 1343401-06-8
M. Wt: 284.15 g/mol
InChI Key: KISVAKCPAFAZPV-UHFFFAOYSA-N
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Description

Pyrrolidine Core Structure Analysis

The compound features a pyrrolidine ring—a five-membered saturated nitrogen-containing heterocycle—as its central scaffold. This ring adopts a chair-like conformation in solution, with bond angles averaging approximately 109.5° to minimize steric strain. The nitrogen atom at position 1 is substituted with a 2-bromophenylmethyl group, while the 3-position bears a carboxylic acid functional group. This arrangement creates a rigid framework with distinct electronic and steric environments for the substituents.

2-Bromophenyl Substituent Position and Significance

The 2-bromophenyl group is attached via a methylene bridge to the pyrrolidine nitrogen. The ortho-position bromine substituent on the benzene ring introduces steric hindrance and electronic effects, such as electron withdrawal, which influence the compound’s reactivity and potential bioactivity. This substituent may also participate in π-π interactions or halogen bonding in biological systems.

Stereochemical Considerations and Isomerism

The compound lacks stereogenic centers due to the symmetrical arrangement of substituents. The pyrrolidine ring’s flexibility and the absence of chiral centers result in a single achiral structure. No enantiomers or diastereomers are possible under standard conditions.

Physical and Chemical Properties

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₄BrNO₂ , with a calculated molecular weight of 284.15 g/mol (Table 1). The bromine atom contributes significantly to the molecular mass, while the pyrrolidine ring and carboxylic acid group define its polarity and solubility profiles.

Property Value Source
Molecular Formula C₁₂H₁₄BrNO₂
Molecular Weight 284.15 g/mol
SMILES Notation C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)O

Solubility Profile and Acid-Base Characteristics

The compound exhibits limited water solubility due to the hydrophobic 2-bromophenyl group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). The carboxylic acid group has a pKa of ~2–3 , making it a strong acid that fully deprotonates in basic aqueous solutions. This acidity enables salt formation with bases like sodium hydroxide for improved solubility.

Spectroscopic Properties

Key spectral features include:

  • UV-Vis : Absorption in the 250–300 nm range due to the aromatic π→π* transition of the bromophenyl group.
  • IR : A broad O–H stretch (~2500–3000 cm⁻¹) and a strong C=

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVAKCPAFAZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves:

  • Formation of the pyrrolidine-3-carboxylic acid core.
  • Introduction of the 2-bromophenylmethyl substituent at the nitrogen atom.
  • Control of stereochemistry at the 3-position of the pyrrolidine ring.
  • Purification and isolation of the final product.

Enantioselective Hydrogenation Approach

A patented method describes an enantioselective hydrogenation process to prepare substituted pyrrolidine-3-carboxylic acids, including halogenated aryl derivatives like 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which are structurally related to the target compound. This process offers:

  • Moderate reaction conditions.
  • High yields.
  • High enantiomeric purity.

The key steps include:

  • Starting from a suitable precursor with an unsaturated intermediate.
  • Catalytic enantioselective hydrogenation using chiral catalysts.
  • Isolation of the enantiomerically enriched product.

This method is efficient for preparing compounds with halogenated aryl groups, including bromophenyl substituents.

N-Alkylation of Pyrrolidine-3-carboxylic Acid

A common practical method involves the N-alkylation of pyrrolidine-3-carboxylic acid with a 2-bromobenzyl halide or equivalent electrophile. This method is supported by experimental procedures for related compounds:

  • Reagents: Pyrrolidine-3-carboxylic acid, 2-bromobenzyl bromide or chloride, base (e.g., potassium carbonate or sodium hydride).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Conditions: Heating (e.g., 100–120 °C) under inert atmosphere for several hours.
  • Purification: Flash chromatography or recrystallization.

An example from the literature shows microwave-assisted alkylation of pyrrolidine-3-carboxylic acid with related electrophiles using potassium carbonate in n-butanol at 120 °C for 1 hour, yielding substituted pyrrolidine carboxylic acids with moderate yields (~39%).

Coupling via Palladium-Catalyzed Methods

For more complex analogues, palladium-catalyzed coupling reactions such as Buchwald–Hartwig amination or ipso-substitution have been employed to introduce aryl substituents onto nitrogen or carbon atoms of pyrrolidine derivatives. Typical conditions include:

  • Palladium catalyst (e.g., Pd on charcoal).
  • Ligands and bases (e.g., triethylamine).
  • Solvents like acetic acid or DMA.
  • Elevated temperatures (e.g., 100–120 °C).

This approach is useful for introducing halogenated aryl groups, including 2-bromophenyl moieties, with high regio- and stereoselectivity.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
1 Pyrrolidine-3-carboxylic acid + 2-bromobenzyl bromide, K2CO3, n-butanol, microwave, 120 °C, 1 h ~39 Microwave-assisted N-alkylation; moderate yield; purification by flash chromatography
2 Enantioselective hydrogenation of unsaturated precursor, chiral catalyst, H2, moderate temp High High enantiomeric purity; patented process for halogenated aryl pyrrolidine carboxylic acids
3 Pd/C hydrogenation followed by Boc-protection in DMF/H2O, triethylamine, t-butoxycarbonyl azide, room temp, 2 days - For protection and further functionalization; useful intermediate step
4 Pd-catalyzed Buchwald–Hartwig amination or ipso-substitution, Pd catalyst, base, solvent, 100-120 °C Variable Effective for aryl group introduction; conditions optimized for regioselectivity

Analytical and Purification Techniques

  • Purity assessment by HPLC, TLC, and NMR spectroscopy is standard.
  • Flash chromatography on silica gel is commonly used for purification.
  • Enantiomeric excess is determined by chiral HPLC or other stereospecific methods.
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular structure and substitution patterns.

Summary of Key Research Findings

  • The enantioselective hydrogenation method provides a highly selective route to halogenated pyrrolidine-3-carboxylic acids with high yield and purity, suitable for pharmaceutical intermediates.
  • Microwave-assisted N-alkylation offers a practical, scalable approach to attach the 2-bromophenylmethyl group to the pyrrolidine nitrogen.
  • Palladium-catalyzed coupling reactions enable versatile functionalization and fine-tuning of substitution patterns on the pyrrolidine ring or its substituents, enhancing synthetic flexibility.
  • Combination of these methods allows for efficient synthesis of this compound with control over stereochemistry and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenylmethyl group can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Positional Isomers and Halogen Effects

  • 1-(3-Bromophenylmethyl) Analog (): This compound features a 3-bromophenylmethyl group. No yield or purity data are available, but its synthesis likely parallels that of the target compound.
  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid () :
    Replacing bromine with fluorine at the ortho position decreases molecular weight and introduces stronger electron-withdrawing effects. Fluorine’s smaller size may improve membrane permeability, a critical factor in CNS-targeting drugs.

Brominated Derivatives with Additional Functional Groups

  • (3R,4S)-4-(2-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic Acid (): This stereochemically defined analog includes a Boc-protected amine and a 2-bromophenyl group. The Boc group enhances stability during synthesis but requires deprotection for further functionalization.

Analogs with Heterocyclic or Electron-Modifying Substituents

  • Compound 14{4,5} () :
    (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid features a benzodioxol ring and trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, contributing to its high purity (>99%) and moderate yield (68%) .
  • Compound 14{3,4} () :
    With a 3,5-dimethoxyphenyl group, this derivative demonstrates improved crude yield (76%) and purity (97%) compared to analogs with pyridyl substituents (45% yield, 76% purity). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .

Ester and Prodrug Derivatives

  • 2-(3-Methoxyphenyl)-2-oxoethyl Ester () :
    Esterification of the carboxylic acid group (e.g., 2-(3-methoxyphenyl)-2-oxoethyl ester) converts the polar acid into a lipophilic prodrug, improving oral bioavailability. Such modifications are common in antiviral and anticancer agents .

Stereochemical and Protecting Group Considerations

  • Boc-Protected Derivatives (): Compounds like methyl 1-Boc-3-pyrrolidinecarboxylate () highlight the use of Boc groups to protect amines during synthesis.

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s yield and purity data are absent in the evidence, necessitating further studies to benchmark its synthesis against analogs like those in –2.
  • Biological Activity : While brominated pyrrolidines are explored for antimicrobial and CNS applications (e.g., ), specific data for this compound are lacking.
  • Comparative Stability : The Boc-protected analog () highlights the need to evaluate the target compound’s stability under varying pH and temperature conditions.

Biological Activity

1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromophenyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Properties : It has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens .
  • Anticancer Activity : Studies suggest it may possess anticancer properties, particularly against certain cancer cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity .

The biological effects of this compound are attributed to its ability to bind to various biomolecules, including enzymes and receptors. The bromophenylmethyl group enhances binding affinity, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. This dual functionality allows the compound to modulate cellular signaling pathways and gene expression .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table summarizes its activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 10 µM
Escherichia coli≤ 10 µM
Acinetobacter baumannii≤ 10 µM
Stenotrophomonas maltophilia≤ 10 µM

These findings indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by multidrug-resistant pathogens .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound using human lung adenocarcinoma A549 cells. The compound's cytotoxicity was assessed in comparison to cisplatin, a standard chemotherapeutic agent. Results indicated that this compound exhibited significant cytotoxic effects on cancer cells while maintaining a favorable safety profile in non-cancerous cells .

Case Studies and Research Findings

Recent investigations into the biological activity of pyrrolidine derivatives have highlighted the importance of structural modifications in enhancing therapeutic efficacy. For instance:

  • Study on Anticancer Properties : A study characterized several pyrrolidine derivatives, including this compound, revealing structure-dependent anticancer activity against A549 cells .
  • Antimicrobial Efficacy : Another study confirmed its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Pyrrolidine Ring Construction : Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones. For example, cyclization under acidic/basic conditions using precursors like 3-oxopyrrolidine derivatives .
  • Bromophenyl Functionalization : Electrophilic aromatic substitution (EAS) or Ullmann coupling to introduce the 2-bromophenyl group. Reaction conditions (e.g., Pd catalysis, temperature) must be optimized to avoid ring halogenation side reactions .
  • Carboxylic Acid Protection/Deprotection : Use tert-butyl esters (Boc) for temporary protection during synthesis, followed by acidic deprotection (e.g., TFA) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates to identify energetically favorable pathways .
  • Machine Learning (ML) : Training ML models on existing reaction datasets (e.g., substituent effects on bromophenyl coupling) to predict optimal catalysts, solvents, and temperatures .
  • Experimental-DFT Feedback Loops : Experimental data (e.g., yields from varying Pd catalysts) refine computational models, narrowing optimal conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the bromophenyl group and pyrrolidine substitution. For example, coupling patterns distinguish 2-bromo vs. 3-bromo isomers .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 298.2 for [M+H]+^+) .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl peaks (~1700 cm^{-1) confirm functional groups .

Advanced: How can crystallography resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration of chiral centers (e.g., C3 in pyrrolidine). Requires high-purity crystals grown via vapor diffusion .
  • Dynamic NMR : Detects atropisomerism in hindered derivatives by analyzing temperature-dependent splitting of diastereotopic protons .

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

  • Byproduct Removal : Silica gel chromatography separates unreacted bromophenyl intermediates. Gradient elution (hexane/EtOAc) optimizes resolution .
  • Acidic Impurities : Acid-base extraction (e.g., NaHCO3_3 wash) isolates the carboxylic acid from neutral byproducts .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–10 buffers, UV light, or elevated temperatures. Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Metabolic Stability Assays : Incubate with liver microsomes; quantify parent compound depletion via LC-MS/MS to assess susceptibility to cytochrome P450 enzymes .

Basic: What safety protocols apply when handling this compound?

Methodological Answer:

  • Bromine Handling : Use fume hoods and PPE (gloves, goggles) to minimize exposure to brominated intermediates .
  • Waste Disposal : Quench reactive bromine residues with sodium thiosulfate before disposal .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Validation : Cross-check receptor binding data (e.g., IC50_{50}) using orthogonal methods (SPR vs. fluorescence polarization) .
  • Structural Dynamics : MD simulations assess conformational flexibility impacting binding affinity discrepancies (e.g., pyrrolidine ring puckering) .

Basic: What industrial-scale synthesis challenges exist, and how are they mitigated?

Methodological Answer:

  • Scale-Up Limitations : Exothermic bromination requires controlled addition (e.g., syringe pumps) to prevent runaway reactions .
  • Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal leaching .

Advanced: How to design SAR studies for optimizing target binding?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups on the phenyl ring. Compare binding via ITC .
  • Conformational Restriction : Introduce ring constraints (e.g., spirocyclic pyrrolidine) to pre-organize the molecule for receptor docking. Validate via SCXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

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